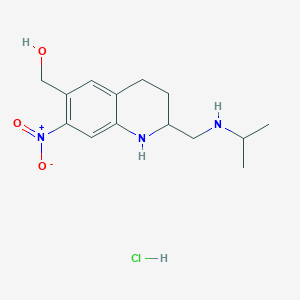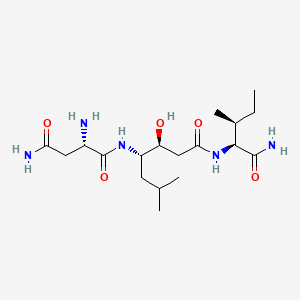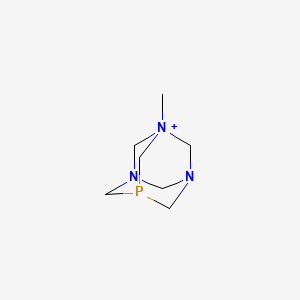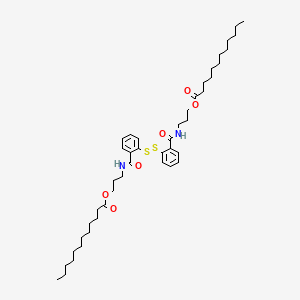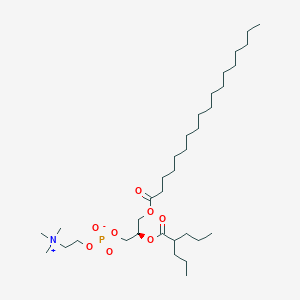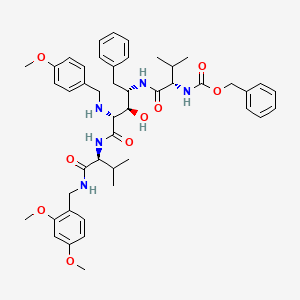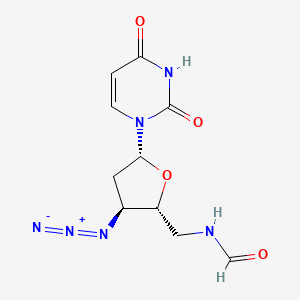
Uridine, 3'-azido-2',3',5'-trideoxy-5'-(formylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine, 3’-azido-2’,3’,5’-trideoxy-5’-(formylamino)- is a modified nucleoside derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of uridine, 3’-azido-2’,3’,5’-trideoxy-5’-(formylamino)- typically involves the modification of uridine through a series of chemical reactions. One common method includes the conversion of uridine to its 5’-azido derivative using azidation reactions. This process often involves the use of reagents such as sodium azide and triphenylphosphine under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would be applied to produce this compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Uridine, 3’-azido-2’,3’,5’-trideoxy-5’-(formylamino)- undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Azidation: Sodium azide and triphenylphosphine.
Reduction: Hydrogen gas and palladium catalyst.
Major Products Formed
The major products formed from these reactions include amino-modified nucleosides, which have significant applications in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Uridine, 3’-azido-2’,3’,5’-trideoxy-5’-(formylamino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various nucleoside analogs.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and enzyme inhibitors
Wirkmechanismus
The mechanism of action of uridine, 3’-azido-2’,3’,5’-trideoxy-5’-(formylamino)- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The azido group can form covalent bonds with specific molecular targets, disrupting their function and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Uridine, 3’-azido-2’,3’,5’-trideoxy-5’-isocyano-
- Uridine, 5’-azido-2’,3’,5’-trideoxy-5-ethyl-
Uniqueness
Uridine, 3’-azido-2’,3’,5’-trideoxy-5’-(formylamino)- is unique due to its specific structural modifications, which confer distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
132101-31-6 |
|---|---|
Molekularformel |
C10H12N6O4 |
Molekulargewicht |
280.24 g/mol |
IUPAC-Name |
N-[[(2R,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]formamide |
InChI |
InChI=1S/C10H12N6O4/c11-15-14-6-3-9(20-7(6)4-12-5-17)16-2-1-8(18)13-10(16)19/h1-2,5-7,9H,3-4H2,(H,12,17)(H,13,18,19)/t6-,7+,9+/m0/s1 |
InChI-Schlüssel |
KWVYVEYRTKKXOQ-LKEWCRSYSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CNC=O)N=[N+]=[N-] |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CNC=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




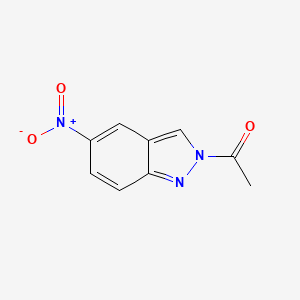
![N-[4-[4-[(2,7-dinitrofluoren-9-ylidene)amino]phenyl]phenyl]-2,7-dinitrofluoren-9-imine](/img/structure/B12786650.png)

